REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4](=[O:12])[CH:3]=1.[H-].[Na+]>>[CH2:2]([N:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]([CH3:1])=[CH:3][C:4]1=[O:12])[C:11]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |f:1.2|
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(NC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Type
|
CUSTOM
|
Details
|
was stirred at 20°-25° C. for a further 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
subsequently washed by decantation with petroleum ether (b.p. 40°-60° C.)] in dimethylformamide (150ml.)
|
Type
|
CUSTOM
|
Details
|
at 20°-25° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
ADDITION
|
Details
|
Benzyl chloride (23.0g.) was then added
|
Type
|
TEMPERATURE
|
Details
|
the subsequent mixture was heated at 95°-100° C. for 20 hours
|
Duration
|
20 h
|
Type
|
ADDITION
|
Details
|
was then added to water (1 liter)
|
Type
|
STIRRING
|
Details
|
the resultant mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solid which formed
|
Type
|
CUSTOM
|
Details
|
was separated by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
ADDITION
|
Details
|
was resuspended in a mixture of water (300ml.) and 2N hydrochloric acid (50ml.)
|
Type
|
STIRRING
|
Details
|
This mixture was stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the solid separated by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(C=C(C2=CC=CC=C12)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |